1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that features a unique structure combining adamantane and piperidine moieties
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common route includes the reaction of adamantane derivatives with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base such as sodium hydroxide.
Scientific Research Applications
1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced polymers and coatings due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The trifluoroethyl group can influence the compound’s lipophilicity, affecting its distribution within the body.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can be compared with similar compounds such as:
1-(Adamantan-1-yl)-2,2-difluoro-2-iodoethane: This compound also features an adamantane moiety but differs in its functional groups, leading to different chemical properties and applications.
Adamantan-1-yl Acrylate: This compound is used in polymer chemistry and has different reactivity due to the presence of an acrylate group.
1-(Adamantan-1-yl)-2,2-dibromo-ethanone: This compound is used in organic synthesis and has distinct reactivity due to the presence of bromine atoms.
Each of these compounds has unique properties and applications, highlighting the versatility of adamantane derivatives in various fields.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3N3O/c20-19(21,22)12-25-3-1-13(2-4-25)11-23-17(26)24-18-8-14-5-15(9-18)7-16(6-14)10-18/h13-16H,1-12H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYQXCKKAURLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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